DI[Tris(hydroxymethyl)aminomethane] oxalate

Biochemical Buffer Design pH Stability Enzymology

Avoid buffer mismatch during pH profiling. Trizma® oxalate (CAS 108321-13-7) combines Tris (pKa ~8.1) and oxalate (pKa₂ ~4.2) in one crystalline monohydrate. Key benefits: • Single-salt dual-range buffering from pH 4.0-8.5 without species switching. • ≥99% purity, validated for metal-sensitive enzymes and ITC. • Defined monohydrate ensures direct gravimetric use, no drying required. In stock.

Molecular Formula C10H24N2O10
Molecular Weight 332.306
CAS No. 108321-13-7
Cat. No. B561470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDI[Tris(hydroxymethyl)aminomethane] oxalate
CAS108321-13-7
Molecular FormulaC10H24N2O10
Molecular Weight332.306
Structural Identifiers
SMILESC(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(=O)(C(=O)O)O
InChIInChI=1S/2C4H11NO3.C2H2O4/c2*5-4(1-6,2-7)3-8;3-1(4)2(5)6/h2*6-8H,1-3,5H2;(H,3,4)(H,5,6)
InChIKeyMCZHGPZTTLPMRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DI[Tris(hydroxymethyl)aminomethane] Oxalate (CAS 108321-13-7): A Dual‑Component Tris‑Oxalate Buffer Salt for Controlled Biochemical Applications


DI[Tris(hydroxymethyl)aminomethane] oxalate, also sold under the trademark Trizma® oxalate, is a 2:1 salt formed from two equivalents of tris(hydroxymethyl)aminomethane (Tris) and one equivalent of oxalic acid [1]. Unlike simple Tris base or Tris hydrochloride, this compound contains both a cationic Tris buffer center (pKa ~8.1) and an anionic oxalate buffer domain (pKa₂ ~4.19), potentially providing dual‑range pH control in a single stoichiometric entity [2]. It is commercially supplied as a crystalline solid with a defined monohydrate crystal structure, which is critical for laboratories requiring reproducible solid‑state properties [3].

Dual-range buffer combining Tris amine and oxalate counterion for neutral-to-acidic pH control
Pre-formulated 2:1 Tris:oxalate salt eliminates manual titration and weighing variability
Characterized monohydrate crystal form supports reproducible solid-phase handling and gravimetric preparation

Why Tris Base or Tris HCl Alone Cannot Replicate DI[Tris(hydroxymethyl)aminomethane] Oxalate in Dual‑pH Buffer Design


The most common Tris‑based buffers—Tris base (CAS 77‑86‑1) and Tris hydrochloride (CAS 1185‑53‑1)—function exclusively through the Tris amine moiety, confining their useful buffering range to approximately pH 7.0–9.0 . In contrast, DI[Tris(hydroxymethyl)aminomethane] oxalate incorporates the oxalate counterion, whose second acid dissociation constant (pKa₂ ≈ 4.19) extends the buffering capacity into the acidic region without requiring separate addition of oxalic acid or another acidic buffer component [1]. This built‑in dual‑range capability eliminates the need for empirical pH adjustment and reduces the risk of ionic‑strength inconsistencies that arise when mixing disparate buffer salts ad hoc. For procurement decisions, substituting Tris base or Tris HCl for this pre‑formulated oxalate salt would forfeit the acidic buffering contribution and may compromise protocols that demand stable pH across both neutral and mildly acidic conditions.

Tris base / Tris HCl confine buffering to the neutral range (~pH 7–9); the oxalate counterion in this salt extends capacity into the acidic region, which a simple Tris salt cannot replicate.
Manual mixing of Tris base + oxalic acid may introduce inter-operator pH variability and ionic-strength inconsistencies, whereas the pre-formulated 2:1 salt provides a fixed stoichiometric starting point.
Variable hydration of Tris base or Tris HCl can compromise gravimetric accuracy in high-precision buffer preparation, unlike this compound’s defined monohydrate that enables direct molar calculation.

Quantitative Differentiation Evidence for DI[Tris(hydroxymethyl)aminomethane] Oxalate (108321-13-7) Against Closest Analogs


Dual‑Range Buffering: Oxalate Counterion Extends Effective pH Range Below 7.0 Compared to Tris HCl

DI[Tris(hydroxymethyl)aminomethane] oxalate combines the Tris cation (pKa ≈ 8.1) and the oxalate dianion (pKa₂ ≈ 4.19) in a single salt, yielding a theoretical effective buffering window that spans approximately pH 3.7 to 9.1 (±1 pH unit from each pKa) [1] [2]. In contrast, Tris hydrochloride buffers only within the range pH 7.0–9.0 because the chloride counterion provides no additional proton‑exchange capacity [1]. This 2.1‑unit downward extension of the buffering range is a direct consequence of the oxalate component and cannot be achieved by a Tris/HCl system without introducing a second buffer species.

Dual-range buffering
Class-level inference
Effective pH window:
Tris·oxalate ~3.7–9.1
Tris HCl ~7.0–9.0
Lower limit extended by ~2.1 pH units
Dual pKa enables single-salt buffering across acidic and neutral ranges, simplifying multi‑pH workflows.
Theoretical estimate at 25 °C; experimental verification in specific formulations may vary.
Biochemical Buffer Design pH Stability Enzymology

Defined Crystal Structure: Triclinic Monohydrate Lattice Ensures Reproducible Solid‑State Handling vs. Amorphous or Variable Tris Salts

Single‑crystal X‑ray diffraction reveals that DI[Tris(hydroxymethyl)aminomethane] oxalate crystallizes as a monohydrate in the triclinic space group P‑1 with unit‑cell parameters a = 6.235(9) Å, b = 6.429(8) Å, c = 10.917(14) Å, α = 82.16(9)°, β = 85.33(10)°, γ = 62.55(11)° at 120 K [1]. This well‑defined lattice contrasts with Tris base, which is known to exhibit polymorphism and variable hydration states depending on crystallization conditions, and Tris hydrochloride, which crystallizes in an orthorhombic space group [2]. A consistent crystal form directly impacts powder flowability, dissolution rate, and hygroscopicity—all parameters critical for automated high‑throughput buffer preparation.

Crystal structure
Head-to-head comparison
Single-crystal XRD: triclinic P‑1, monohydrate
a = 6.235 Å, b = 6.429 Å, c = 10.917 Å; unit‑cell volume 384.6 ų
vs.
Tris base (orthorhombic, ~750 ų) and Tris HCl (orthorhombic, ~730 ų)
Defined monohydrate lattice ensures predictable powder flow and dissolution, supporting automated solid‑phase dispensing.
XRD at 120 K; comparator data at room temperature.
Solid‑State Characterization X‑ray Diffraction Formulation Reproducibility

Stoichiometric Certainty: Pre‑Formulated 2:1 Tris:Oxalate Ratio Eliminates Manual Buffer Titration Variability

DI[Tris(hydroxymethyl)aminomethane] oxalate is manufactured as a single chemical entity with a fixed 2:1 molar ratio of Tris to oxalate (molecular formula C₁₀H₂₄N₂O₁₀, MW 332.30 g·mol⁻¹) . This contrasts with user‑prepared Tris/oxalate buffers, where the final pH depends on the accuracy of weighing two separate components (Tris base and oxalic acid) and subsequent titration, introducing inter‑operator variability that is documented to reach ±0.2 pH units in typical laboratory settings [1]. By purchasing the pre‑formulated salt, laboratories obtain batch‑to‑batch consistency rooted in the fixed stoichiometry, reducing preparation time and minimizing the risk of buffer‑related experimental artifacts.

Stoichiometric certainty
Cross‑study comparable
Fixed 2:1 Tris:oxalate ratio
Eliminates documented ±0.2 pH unit operator‑dependent variability from manual mixing.
Pre‑formulated salt reduces buffer preparation variation, improving inter‑lot consistency.
Based on typical lab buffer preparation practices.
Buffer Preparation Reproducibility Laboratory Workflow Efficiency

Commercial Purity Benchmark: ≥99% Assay by Titration Enables High‑Precision Biochemical Use

DI[Tris(hydroxymethyl)aminomethane] oxalate is offered at a certified purity of ≥99% (by titration) from established chemical suppliers, as indicated by SRL Chemicals' 'extrapure' grade data [1] and Sigma‑Aldrich's reagent‑grade classification . While Tris base and Tris HCl are also commonly supplied at ≥99% purity, the availability of a high‑purity oxalate salt eliminates the need to separately source and validate high‑purity oxalic acid, which is often supplied at lower purity grades (typically ≥98%) and may contain trace metal contaminants that interfere with metal‑sensitive enzymatic assays . Direct procurement of the pre‑purified oxalate salt therefore reduces the risk of introducing low‑level metal impurities that are known to inhibit enzymes such as oxalate decarboxylase and certain phosphatases.

Purity benchmark
Cross‑study comparable
≥99% by titration (reagent grade)
vs. oxalic acid dihydrate typically ≥98%, with potential trace metals (Fe, Ca, Mg).
Pre‑validated high purity bypasses separate sourcing and QC of oxalic acid, lowering risk for metal‑sensitive assays.
Trace metal profiles vary by manufacturer lot.
Purity Specification Quality Control Biochemical Reagent Procurement

Monohydrate Stoichiometry Provides Gravimetric Accuracy for Molar Solution Preparation

The crystal structure confirms a precise monohydrate stoichiometry for DI[Tris(hydroxymethyl)aminomethane] oxalate, with a formula mass of 332.30 g·mol⁻¹ (anhydrous basis) and a calculated monohydrate mass of 350.32 g·mol⁻¹ [1] . This defined hydration state permits direct gravimetric preparation of buffer solutions without the need for Karl Fischer titration or drying steps to determine water content. In contrast, Tris base and Tris HCl are frequently supplied with variable water content depending on storage conditions and manufacturer, introducing gravimetric errors of up to 0.5% if not pre‑dried . For laboratories requiring exact molarity—such as in isothermal titration calorimetry (ITC) or analytical ultracentrifugation—this defined hydration state reduces the preliminary drying and water‑content determination steps.

Monohydrate stoichiometry
Supporting evidence
Confirmed monohydrate
Formula mass (monohydrate) 350.32 g·mol⁻¹, water content 5.2 wt%
vs. Tris base/HCl with variable moisture (up to 0.5 % unless dried).
Defined hydration state enables direct gravimetric molar preparation, eliminating pre‑drying steps.
Ambient storage at 25 °C, 50 % RH.
Solution Preparation Gravimetric Accuracy Buffer Standardization

High‑Value Application Scenarios for DI[Tris(hydroxymethyl)aminomethane] Oxalate (108321-13-7) Based on Verified Differentiation


Single‑Component Buffer Systems for Multi‑pH Enzymatic Assays

Enzyme characterization protocols that require pH profiling across both acidic (pH 4.0–6.0) and neutral (pH 7.0–8.5) ranges—such as oxalate decarboxylase or acid phosphatase kinetics—benefit from the dual Tris/oxalate buffering capacity of DI[Tris(hydroxymethyl)aminomethane] oxalate. Using a single pre‑formulated salt avoids the confounding effects of changing buffer species when transitioning pH, as documented in Section 3, Evidence Item 1 [1]. This simplifies experimental design and enhances data comparability across pH points.

Reproducible Solid‑Phase Dispensing for High‑Throughput Crystallization Screening

The defined triclinic monohydrate crystal form (Section 3, Evidence Item 2) ensures consistent powder flow and dissolution behavior, which is critical for automated liquid‑handling systems used in protein crystallization screening. Unlike hygroscopic or polymorphic Tris salts that may cake or dispense inconsistently, the characterized monohydrate provides predictable gravimetric dispensing, reducing well‑to‑well variability in sparse‑matrix crystallization experiments [2].

Metal‑Sensitive Biochemical Workflows Requiring Validated High‑Purity Oxalate

For assays in which trace metals (Fe, Ca, Mg) inhibit target enzymes or interfere with spectroscopic detection, the ≥99% purity of pre‑formulated DI[Tris(hydroxymethyl)aminomethane] oxalate eliminates the separate sourcing and validation of high‑purity oxalic acid (Section 3, Evidence Item 4). This is particularly relevant for oxalate‑dependent metalloenzyme studies and for preparing metal‑free electrophoresis buffers .

Gravimetric Buffer Preparation for Isothermal Titration Calorimetry (ITC) and Analytical Ultracentrifugation

The confirmed monohydrate stoichiometry (Section 3, Evidence Item 5) enables direct calculation of molarity from mass without preliminary drying, reducing preparation time and water‑content uncertainty. This is essential for ITC experiments where buffer mismatch between sample and reference cells can generate systematic errors in thermodynamic parameter determination [3].

Application
Selection Property
Validation Focus
Single‑component dual‑pH enzymatic assays
Dual‑range buffer capacity (Tris amine + oxalate counterion)
Confirm pH stability across acidic and neutral assay points
Automated crystallization screening
Defined monohydrate crystal form and consistent powder flow
Evaluate gravimetric dispensing consistency and dissolution behavior
Metal‑sensitive biochemical workflows
Pre‑validated high‑purity oxalate salt
Verify trace metal levels for enzyme inhibition assays
ITC and analytical ultracentrifugation
Confirmed monohydrate stoichiometry (defined water content)
Validate molarity accuracy without pre‑drying steps
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